molecular formula C27H14ClN3O2 B13979885 2-Chloro-4,6-bis(4-dibenzofuranyl)-1,3,5-triazine

2-Chloro-4,6-bis(4-dibenzofuranyl)-1,3,5-triazine

Cat. No.: B13979885
M. Wt: 447.9 g/mol
InChI Key: HQSOXVJVADKZRG-UHFFFAOYSA-N
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Description

2-Chloro-4,6-bis(4-dibenzofuranyl)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of chloro and dibenzofuranyl groups, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-bis(4-dibenzofuranyl)-1,3,5-triazine typically involves the reaction of appropriate dibenzofuran derivatives with cyanuric chloride under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-bis(4-dibenzofuranyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The dibenzofuranyl groups may participate in coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation and reduction reactions may modify the functional groups present.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological systems.

    Medicine: Investigated for potential therapeutic properties or as a precursor for drug development.

    Industry: Used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis(4-dibenzofuranyl)-1,3,5-triazine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazines with different substituents, such as:

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine
  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
  • 2,4,6-Tri(4-pyridyl)-1,3,5-triazine

Properties

Molecular Formula

C27H14ClN3O2

Molecular Weight

447.9 g/mol

IUPAC Name

2-chloro-4,6-di(dibenzofuran-4-yl)-1,3,5-triazine

InChI

InChI=1S/C27H14ClN3O2/c28-27-30-25(19-11-5-9-17-15-7-1-3-13-21(15)32-23(17)19)29-26(31-27)20-12-6-10-18-16-8-2-4-14-22(16)33-24(18)20/h1-14H

InChI Key

HQSOXVJVADKZRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=NC(=NC(=N4)Cl)C5=CC=CC6=C5OC7=CC=CC=C67

Origin of Product

United States

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